molecular formula C10H16O3 B14579827 Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate CAS No. 61424-94-0

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate

Cat. No.: B14579827
CAS No.: 61424-94-0
M. Wt: 184.23 g/mol
InChI Key: GGWMWHPYVUKCAO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and heating to form the desired product . Another method includes the Diels-Alder reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-4-methylcyclohex-2-ene-1-carboxylate.

    Reduction: Formation of ethyl 2-hydroxy-4-methylcyclohexane-1-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses highlight its versatility.

Properties

CAS No.

61424-94-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-hydroxy-4-methylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h6-8,11H,3-5H2,1-2H3

InChI Key

GGWMWHPYVUKCAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C=C1O)C

Origin of Product

United States

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